

Neuroprotective Effects of ACTH (1-13): A Technical Guide

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Compound of Interest

Compound Name: ACTH (1-13)

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This technical guide provides an in-depth overview of the neuroprotective effects of the adrenocorticotrophic hormone fragment (1-13) (**ACTH (1-13)**), also known as α -melanocyte-stimulating hormone (α -MSH). The document outlines the mechanisms of action, key experimental findings, and detailed protocols relevant to the study of this promising neuroprotective peptide.

Core Concepts and Mechanism of Action

ACTH (1-13) is a pleiotropic peptide that exerts potent neuroprotective effects through its interaction with melanocortin receptors, primarily the melanocortin-4 receptor (MC4R), which is widely expressed in the central nervous system.[1] Unlike the full-length ACTH (1-39), the (1-13) fragment does not possess significant steroidogenic activity, and its neuroprotective actions are largely independent of glucocorticoid release.[2]

The neuroprotective effects of **ACTH (1-13)** are multifaceted and include anti-inflammatory, anti-apoptotic, and anti-excitotoxic properties.[2][3] These effects are mediated through the modulation of key intracellular signaling pathways, principally the inhibition of the pro-inflammatory nuclear factor-kappa B (NF- κ B) pathway and the activation of the pro-survival cAMP response element-binding protein (CREB) pathway.[4][5][6]

Quantitative Data on Neuroprotective Efficacy

The following tables summarize quantitative data from key preclinical studies investigating the neuroprotective effects of **ACTH (1-13)** and its analogue α -MSH.

Table 1: In Vivo Efficacy of α -MSH in a Rat Model of Ischemic Stroke (transient Middle Cerebral Artery Occlusion)

Treatment Group	Occlusion Duration	Infarct Volume Reduction (%)	Neurological Score Improvement	Reference
α -MSH (500 μ g/kg)	2 hours	55%	Significant improvement at 24h	[7][8]
α -MSH (100 μ g/kg)	2 hours	Not significant	Significant improvement at 24h	[7]
α -MSH (100 or 500 μ g/kg)	3 hours	No significant reduction	No significant improvement	[7]

Table 2: In Vitro Neuroprotective Effects of ACTH/ α -MSH

Cell Type	Insult	Treatment	Endpoint	Quantitative Effect	Reference
Rat forebrain neurons	Staurosporine (apoptosis)	400 nM ACTH (1-39)	Apoptotic cells (%)	Reduction from ~45% to ~25%	[2]
Rat forebrain neurons	Glutamate (excitotoxicity)	400 nM ACTH (1-39)	Cell death (%)	Reduction from ~80% to ~55%	[2]
Human dermal fibroblasts	Serum depletion (apoptosis)	10^{-6} M α -MSH	Apoptosis (%)	Significant inhibition	[9]
Human dermal fibroblasts	TNF- α , IL-1 β , LPS	10^{-6} M α -MSH	Cell viability (%)	Significant increase	[9]

Table 3: Modulation of Signaling Molecules by ACTH/ α -MSH

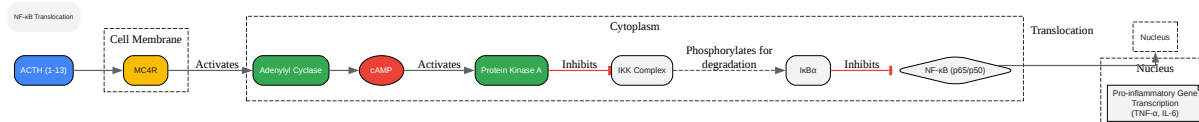
Model System	Treatment	Target Molecule	Change	Method	Reference
Human glioma cells	α -MSH	NF- κ B activation (LPS-induced)	Complete abolishment	EMSA	[4]
Mouse brain	α -MSH	I κ B α degradation (LPS-induced)	Inhibition	Western Blot	[10]
B16F10 cells	α -MSH	CREB phosphorylation	Increase	Western Blot	[11][12]
Rat brain (tMCAO)	Semax (ACTH analogue)	pCREB levels	Increase (~1.5-fold)	Western Blot	[13]

Signaling Pathways

The neuroprotective effects of **ACTH (1-13)** are primarily mediated through two key signaling pathways: the inhibition of NF- κ B and the activation of CREB.

Inhibition of NF- κ B Signaling Pathway

ACTH (1-13) binding to MC4R leads to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP is thought to interfere with the NF- κ B signaling cascade, preventing the degradation of the inhibitory protein I κ B α .^{[4][6]} By stabilizing I κ B α , the translocation of the pro-inflammatory transcription factor NF- κ B to the nucleus is blocked, thereby downregulating the expression of inflammatory cytokines such as TNF- α and IL-6.^[6]

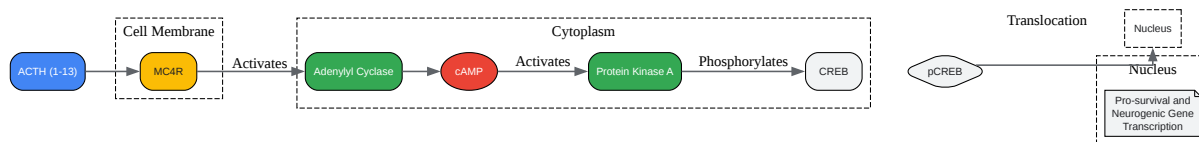


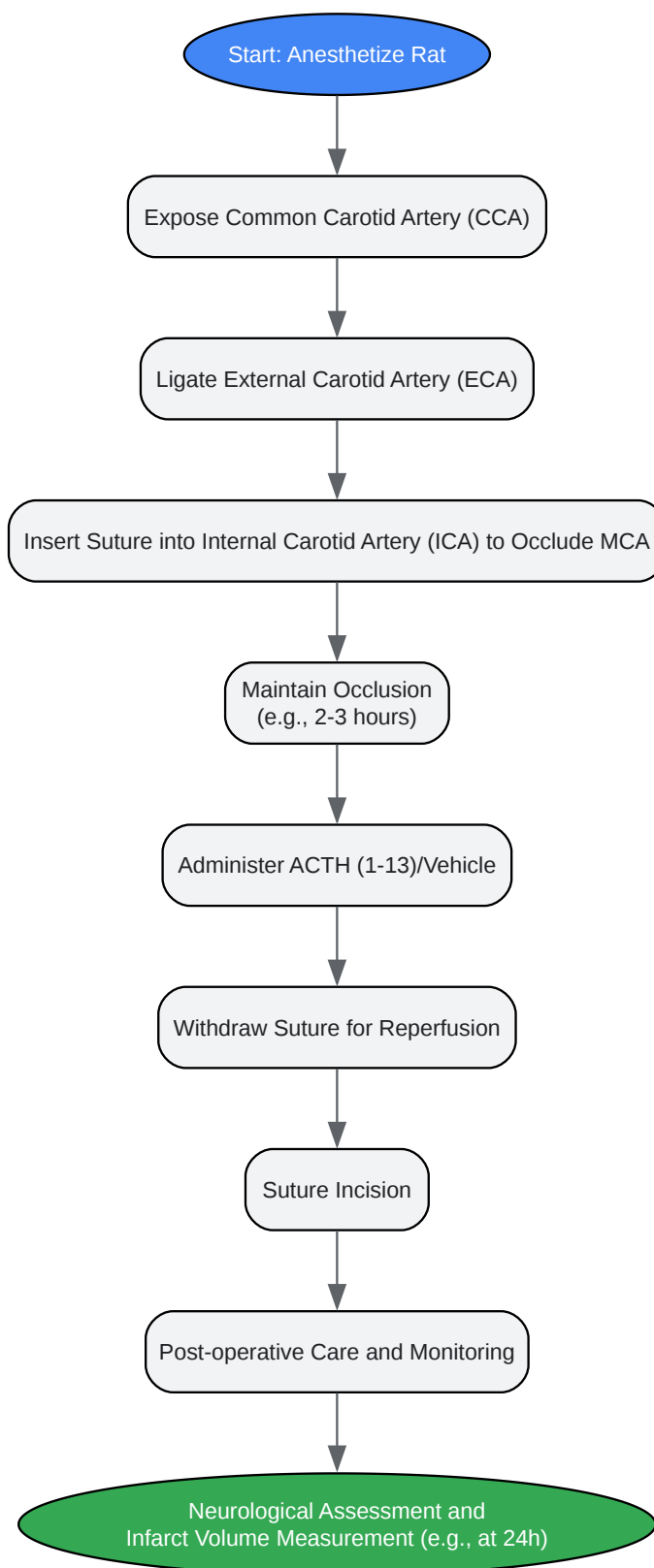
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Inhibition of the NF-κB signaling pathway by **ACTH (1-13)**.

Activation of CREB Signaling Pathway

The binding of **ACTH (1-13)** to MC4R also activates adenylyl cyclase, leading to increased cAMP levels. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor CREB.^{[11][14]} Activated pCREB translocates to the nucleus and promotes the transcription of genes associated with cell survival, neurogenesis, and synaptic plasticity.





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References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Melanocortin receptor agonist ACTH 1-39 protects rat forebrain neurons from apoptotic, excitotoxic and inflammation-related damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alpha-melanocyte-stimulating hormone inhibits the nuclear transcription factor NF-kappa B activation induced by various inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective actions of melanocortins: a therapeutic opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifibrotic and Anti-Inflammatory Actions of α -Melanocytic Hormone: New Roles for an Old Player - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α -MSH: a potential neuroprotective and immunomodulatory agent for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low dose L-NAME reduces infarct volume in the rat MCAO/reperfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-melanocyte stimulating hormone cytoprotective biology in human dermal fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alpha-melanocyte-stimulating hormone inhibits NF-kappaB activation and IkappaBalpha degradation in human glioma cells and in experimental brain inflammation. | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of NF-kappaB activity by plasmid expressed alphaMSH peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interruption of p38MAPK-MSK1-CREB-MITF-M pathway to prevent hyperpigmentation in the skin - PMC [pmc.ncbi.nlm.nih.gov]

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